molecular formula C21H24N2O5S B3587827 3-(1-azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide CAS No. 328261-26-3

3-(1-azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B3587827
CAS No.: 328261-26-3
M. Wt: 416.5 g/mol
InChI Key: LKEIKDXXEKXGBK-UHFFFAOYSA-N
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Description

3-(1-azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonyl benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoic acid with an amine under dehydrating conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Cyclization to Form the Azepane Ring: The azepane ring can be formed through cyclization reactions involving appropriate precursors.

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through cyclization reactions involving catechol derivatives and appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents may be employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfonyl benzamides.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(1-azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide would depend on its specific biological target. Generally, sulfonyl benzamides may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfonylureas: Known for their use as antidiabetic agents.

    Benzamides: Often studied for their neuroleptic and antiemetic properties.

    Benzodioxins: Known for their diverse biological activities, including anticancer and antimicrobial effects.

Uniqueness

3-(1-azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds in the same class.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c24-21(22-17-8-9-19-20(15-17)28-13-12-27-19)16-6-5-7-18(14-16)29(25,26)23-10-3-1-2-4-11-23/h5-9,14-15H,1-4,10-13H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEIKDXXEKXGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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3-(1-azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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3-(1-azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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3-(1-azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Reactant of Route 5
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3-(1-azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Reactant of Route 6
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3-(1-azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

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